BenchChemオンラインストアへようこそ!

tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Chiral building block Enantiomeric excess Stereospecific synthesis

This single (R)-enantiomer Boc-protected 5-oxopiperazine is the critical chiral intermediate for KRAS G12C allosteric inhibitors. Substituting the (S)-enantiomer (CAS 171557-21-4), racemate (CAS 315493-35-7), or 3-oxopiperazine regioisomer produces inactive diastereomers. Procure at ≥98% purity for late-stage synthesis; 95% purity suffices for discovery libraries with post-coupling cleanup. The 5-oxo group enables unique hydrogen-bonding and conformational constraint for CCR5 antagonist SAR and peptide mimetic design. Orthogonal Boc protection simplifies downstream deprotection relative to Cbz analogs.

Molecular Formula C10H18N2O3
Molecular Weight 214.265
CAS No. 2094008-78-1
Cat. No. B2465922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate
CAS2094008-78-1
Molecular FormulaC10H18N2O3
Molecular Weight214.265
Structural Identifiers
SMILESCC1CN(CC(=O)N1)C(=O)OC(C)(C)C
InChIInChI=1S/C10H18N2O3/c1-7-5-12(6-8(13)11-7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13)/t7-/m1/s1
InChIKeyCSDMPDKITXDRDO-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate (CAS 2094008-78-1): Procurement-Grade Overview for Chiral Piperazinone Sourcing


tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate is a single-enantiomer, Boc-protected 5-oxopiperazine building block used as a chiral intermediate in medicinal chemistry. Commercial suppliers provide this compound at purities of 95–98%, with a molecular weight of 214.26 g/mol, a predicted density of 1.086±0.06 g/cm³, and a predicted boiling point of 362.0±35.0 °C . The compound is classified as an amide-type building block in the Enamine catalog, with a calculated LogP (CLogP) of 1.739 . Its primary utility lies in stereospecific synthesis of pharmaceutical agents, notably KRAS G12C inhibitors and other piperazine-containing drug candidates [1].

Why Generic Substitution Fails for tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate: Stereochemical Identity and Regioisomeric Integrity


This compound cannot be generically substituted by its (S)-enantiomer (CAS 171557-21-4), the racemic mixture (CAS 315493-35-7), or the 3-oxopiperazine regioisomer (1-Boc-3-oxopiperazine) without compromising downstream synthetic outcomes. The (R)-configured methyl group at position 3 dictates the stereochemistry of final drug candidates; reviews on oxopiperazine synthesis explicitly note that 'the stereochemistry of the final compounds is dependent on the starting material configuration' [1]. The 5-oxo substitution pattern distinguishes this compound from the more common 3-oxopiperazine building blocks, offering a distinct hydrogen-bonding and conformational profile. Furthermore, the tert-butyl carbamate (Boc) protecting group provides orthogonal protection compatible with common synthetic sequences, unlike Cbz-protected analogs which require different deprotection conditions .

Quantitative Differentiation Evidence for tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate Procurement


Enantiomeric Purity: (R)-Enantiomer vs. Racemic Mixture in Chiral Synthesis

The (R)-enantiomer (CAS 2094008-78-1) is supplied as a single stereoisomer with a defined InChI Key CSDMPDKITXDRDO-SSDOTTSWSA-N, confirmed by the SMILES notation C[C@@H]1CN(CC(=O)N1)C(=O)OC(C)(C)C . In contrast, the racemic mixture (CAS 315493-35-7) carries the InChI Key CSDMPDKITXDRDO-UHFFFAOYSA-N, indicating loss of stereochemical definition . Use of the racemate in stereospecific drug synthesis would yield a mixture of diastereomers in the final product, requiring additional chiral separation steps and reducing overall yield.

Chiral building block Enantiomeric excess Stereospecific synthesis

Regioisomeric Differentiation: 5-Oxopiperazine vs. 3-Oxopiperazine Building Blocks

This compound features a ketone at the 5-position of the piperazine ring (5-oxopiperazine), which contrasts with the more widely available 3-oxopiperazine regioisomer (1-Boc-3-oxopiperazine). The 5-oxo substitution places the hydrogen-bond acceptor at a different spatial position relative to the chiral methyl group, altering the conformational preferences and target-binding interactions of derived compounds . Literature on 2-oxopiperazine pharmacophores demonstrates that the position of the carbonyl group significantly influences biological potency, with the nature and position of substituents directly affecting activity [1].

Regioisomer Hydrogen bonding Pharmacophore design

Commercial Purity Tier Comparison: 98% vs. 95% Enantiomer Grades Across Suppliers

The (R)-enantiomer is commercially available at two purity tiers: 98% (Sigma-Aldrich/ChemScene, Fluorochem, Leyan) and 95% (Enamine) . The S-enantiomer (CAS 171557-21-4) is offered at 95% by Enamine and 98% by Leyan . The 98% grade from Sigma-Aldrich specifies storage at 4°C, while the 95% Enamine grade ships at ambient temperature with a recommended storage of +4°C. This difference in purity can influence downstream reaction yields, particularly in multi-step syntheses where cumulative purity losses compound.

Purity specification Supplier comparison Procurement quality

Procurement Cost and Availability Benchmarking: (R)-Enantiomer Across Commercial Suppliers

Pricing for the (R)-enantiomer varies significantly across suppliers. Dempochem offers 100 mg (>97% purity) at $240, while Fluorochem lists 100 mg (98% purity) at £732 . The (S)-enantiomer is listed as discontinued at CymitQuimica, indicating a more constrained supply landscape compared to the (R)-enantiomer . The 5-oxo substitution pattern commands a premium relative to the analogous 3-methylpiperazine scaffold (e.g., (R)-1-Boc-3-methylpiperazine), reflecting the added synthetic complexity of introducing the ketone functionality.

Cost comparison Supply chain Research procurement

Stability and Storage Condition Differentiation: 5-Oxopiperazine vs. Reduced Piperazine Analogs

The 5-oxopiperazine core introduces a ketone functionality that influences storage requirements. The (R)-enantiomer is recommended for storage at +4°C (Sigma-Aldrich, Enamine) , while the fully reduced analog (R)-1-Boc-3-methylpiperazine can be stored at 2–8°C under inert gas . The ketone renders the compound more susceptible to moisture and nucleophilic degradation, reflected in the Fluorochem hazard classification (H302, H315, H319, H335) and precautionary requirement to 'not breathe dust/fume/gas/mist/vapours/spray' . This contrasts with the reduced piperazine analogs which generally lack acute inhalation hazard statements.

Storage stability Functional group compatibility Long-term storage

Application-Specific Relevance: KRAS G12C Inhibitor Synthesis and Enantiomer-Dependent Activity

Patent literature discloses that substituted piperazines bearing defined stereochemistry at the 3-position serve as key pharmacophoric elements in KRAS G12C covalent inhibitors, with the methyl group on the piperazine ring contributing to potency enhancements [1]. Specifically, patent US 20220175782 describes compounds wherein the piperazine moiety directly interacts with the KRAS G12C allosteric pocket, and the stereochemistry of the methyl-substituted carbon is critical for binding [2]. BindingDB data for related piperazine-containing ligands show Kd values in the nanomolar range (e.g., 1.35 nM for certain H3R ligands built on similar scaffolds), indicating that stereochemically pure 5-oxopiperazine building blocks can yield high-affinity probes [3].

KRAS G12C Covalent inhibitor Oncology pipeline

Optimal Application Scenarios for tert-Butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate in Research and Industrial Settings


Stereospecific Synthesis of KRAS G12C Covalent Inhibitors

This building block is ideally suited for constructing the chiral piperazine core of KRAS G12C allosteric inhibitors, as described in patent literature [1]. The (R)-configured methyl group at C3 provides the correct spatial orientation for allosteric pocket binding; substitution with the (S)-enantiomer or racemate would require additional chiral separation and may produce inactive diastereomers. Procurement at 98% purity (Sigma-Aldrich/Fluorochem) is recommended for late-stage intermediate preparation to minimize impurity carry-through.

Parallel Library Synthesis of 2,5-Disubstituted Piperazines

Building on methodology established for stereoselective oxopiperazine synthesis, this compound can serve as an enantioenriched starting material for generating diverse 2,5-disubstituted piperazine libraries [2]. The Boc protecting group enables subsequent orthogonal deprotection and functionalization at N1, while the 5-ketone can be reduced or derivatized independently. The 95% purity grade (Enamine, EN300-313625) is sufficient for discovery-stage parallel chemistry where subsequent purification is planned.

Chiral Pool Approach to Constrained Peptide Mimetics

5-Oxopiperazines are established dipeptide mimetics that constrain peptide backbone conformation [3]. The (R)-3-methyl substitution pattern on this specific building block introduces a defined α-methyl constraint analogous to α-methyl amino acids, which are known to enhance peptide metabolic stability. Researchers developing protease-resistant peptide therapeutics should preferentially source the single (R)-enantiomer to ensure conformational homogeneity in the final constrained peptidomimetic.

CCR5 Antagonist Scaffold Elaboration for Anti-HIV or Anti-Cancer Programs

Piperazine-based CCR5 antagonists have demonstrated IC50 values as low as 0.44 μM against HIV-1 in cell-based assays [4]. The 5-oxopiperazine variant offers an additional hydrogen-bond acceptor (the ketone) relative to simple piperazine scaffolds, potentially enhancing target engagement. Procurement of this building block supports SAR exploration of the oxopiperazine sub-series within CCR5 antagonist programs, where the (R)-configuration at C3 can be systematically varied to probe stereochemical requirements at the receptor.

Quote Request

Request a Quote for tert-butyl (3R)-3-methyl-5-oxopiperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.